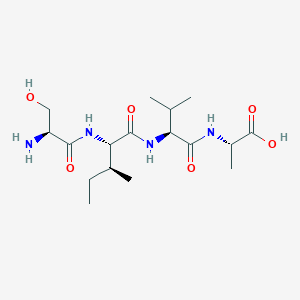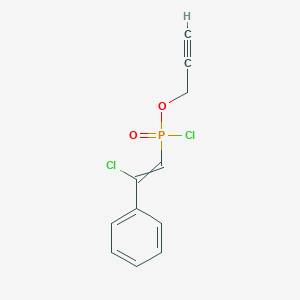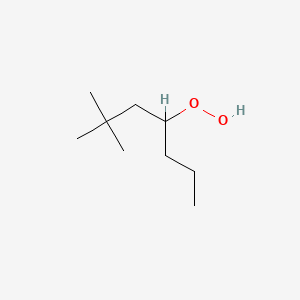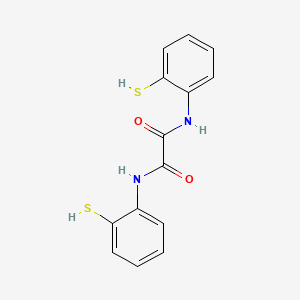
2,6-Pyridinediamine, N-(2-chloroethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Pyridinediamine, N-(2-chloroethyl)- is a chemical compound with the molecular formula C7H10ClN3 It is a derivative of pyridine, characterized by the presence of two amino groups at the 2 and 6 positions of the pyridine ring, and a 2-chloroethyl group attached to one of the amino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Pyridinediamine, N-(2-chloroethyl)- typically involves the reaction of 2,6-diaminopyridine with 2-chloroethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction. The mixture is heated to reflux for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of 2,6-Pyridinediamine, N-(2-chloroethyl)- may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,6-Pyridinediamine, N-(2-chloroethyl)- can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chloroethyl group can be substituted with other nucleophiles such as thiols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base like triethylamine and are carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,6-Pyridinediamine, N-(2-chloroethyl)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of dyes, polymers, and other materials with specific functional properties.
Mechanism of Action
The mechanism of action of 2,6-Pyridinediamine, N-(2-chloroethyl)- involves its interaction with biological molecules such as proteins and nucleic acids. The chloroethyl group can form covalent bonds with nucleophilic sites on these molecules, leading to the inhibition of enzyme activity or disruption of DNA function. This property makes it a potential candidate for the development of anticancer agents, as it can interfere with the replication of cancer cells.
Comparison with Similar Compounds
Similar Compounds
2,6-Diaminopyridine: Lacks the chloroethyl group but shares the pyridine ring with amino groups at the 2 and 6 positions.
2,6-Dichloropyridine: Contains chlorine atoms at the 2 and 6 positions instead of amino groups.
2,6-Diamino-3-chloropyridine: Similar structure with an additional chlorine atom at the 3 position.
Uniqueness
2,6-Pyridinediamine, N-(2-chloroethyl)- is unique due to the presence of both amino and chloroethyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
586351-20-4 |
|---|---|
Molecular Formula |
C7H10ClN3 |
Molecular Weight |
171.63 g/mol |
IUPAC Name |
6-N-(2-chloroethyl)pyridine-2,6-diamine |
InChI |
InChI=1S/C7H10ClN3/c8-4-5-10-7-3-1-2-6(9)11-7/h1-3H,4-5H2,(H3,9,10,11) |
InChI Key |
MRKRERKRNPJUPD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)NCCCl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Pyrrolidinone, 1-[1-(2-bromo-4-methylphenyl)ethenyl]-](/img/structure/B14210515.png)
![2,2'-[(2,5-Dihydroxy-1,4-phenylene)di(ethyne-2,1-diyl)]di(benzene-1,4-diol)](/img/structure/B14210518.png)
![N~1~-[2-(2,4-Dichlorophenyl)ethyl]-N~2~-(heptan-2-yl)ethane-1,2-diamine](/img/structure/B14210527.png)

methanone](/img/structure/B14210533.png)


![5-Azatricyclo[3.2.1.0~2,7~]octane-1-carboxylic acid](/img/structure/B14210567.png)


![(4R)-4-[(4-methoxyphenoxy)methyl]-5-phenyl-3,4-dihydro-2H-pyran](/img/structure/B14210605.png)

![3-Bromo-N,N-dipropyl-4-[(trimethylsilyl)ethynyl]cyclohex-3-en-1-amine](/img/structure/B14210612.png)
![acetic acid;2,3,6-trimethyl-4-[[(2S)-oxiran-2-yl]methoxy]phenol](/img/structure/B14210620.png)
